molecular formula C15H24N2 B14896683 n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B14896683
M. Wt: 232.36 g/mol
InChI Key: UFYWEIKEFYZHQM-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine (CAS 1152693-52-1) is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol. Its structure features a 3,4-dimethylbenzyl group attached to a 2-(pyrrolidin-1-yl)ethan-1-amine moiety. As a tertiary amine, this compound is of significant interest in scientific research, particularly in the fields of organic synthesis and catalysis. Related chemical compounds, such as dimethylbenzylamine, are well-documented for their utility as catalysts in the formation of polyurethane foams and for enhancing the cure rates of epoxy-amine systems . Similarly, the pyrrolidine moiety is a common feature in molecules with biological activity. Consequently, researchers are investigating this compound for its potential application as a novel catalyst or as a building block (synthon) in pharmaceutical and chemical synthesis. Its mechanism of action in these contexts is anticipated to stem from its basicity and nucleophilic characteristics, which can facilitate a range of chemical transformations. This product is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C15H24N2/c1-13-5-6-15(11-14(13)2)12-16-7-10-17-8-3-4-9-17/h5-6,11,16H,3-4,7-10,12H2,1-2H3

InChI Key

UFYWEIKEFYZHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCCN2CCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethylbenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

    Amination Reaction: The benzyl intermediate is then subjected to an amination reaction with 2-(pyrrolidin-1-yl)ethan-1-amine under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced amine or alkane.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

Comparative Structural Analysis:

Compound Name Substituent Group Core Structure Notable Features
N-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine 3,4-Dimethylbenzyl Pyrrolidine-ethylamine High lipophilicity, potential CNS activity
2-(Phenylthio)-N-(2-(pyrrolidin-1-yl)ethyl)ethan-1-amine Phenylthio Pyrrolidine-ethylamine Discontinued; sulfur atom may reduce stability
2-(Hydroxyimino)-N-(2-(pyrrolidin-1-yl)ethyl)acetamide Hydroxyiminoacetamide Pyrrolidine-ethylamine + oxime Optimized synthesis (50°C, 4 hours)

Pharmacological and Chemical Properties (Inferred)

Potential CNS Activity

The pyrrolidine moiety is a common feature in neuroactive compounds (e.g., stimulants, antipsychotics) due to its ability to modulate dopamine and serotonin receptors . The 3,4-dimethylbenzyl group’s electron-donating methyl groups may enhance binding affinity to aromatic receptor pockets compared to electron-withdrawing substituents (e.g., nitro or fluoro groups in ) .

Metabolic Stability

Increased lipophilicity from the dimethylbenzyl group could prolong half-life but may also elevate hepatotoxicity risks. In contrast, polar derivatives like 2-(hydroxyimino)-N-(2-(pyrrolidin-1-yl)ethyl)acetamide might exhibit faster clearance.

Biological Activity

N-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine, also known by its CAS number 1152693-52-1, is a compound that has gained attention for its potential biological activities. This article reviews its structure, synthesis, and biological activity based on diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C_{14}H_{21}N, indicating it consists of 14 carbon atoms, 21 hydrogen atoms, and one nitrogen atom. The compound features a pyrrolidine ring connected to a dimethylbenzyl moiety through a two-carbon ethyl chain. This unique structure suggests potential interactions with various biological targets.

Structural Features

Feature Description
Pyrrolidine Ring A five-membered ring containing nitrogen, which is common in many biologically active compounds.
Dimethylbenzyl Moiety A benzyl group with two methyl substituents at the 3 and 4 positions, enhancing lipophilicity and receptor binding potential.
Molecular Weight 232.36 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods that maintain control over stereochemistry and purity. Common synthetic routes involve the reaction of pyrrolidine derivatives with appropriate benzyl halides or related compounds under specific conditions to yield the target compound efficiently.

Interaction Studies

Preliminary studies indicate that this compound may interact with serotonin and dopamine receptors, suggesting psychoactive properties similar to other compounds in its class. These interactions are critical for understanding its potential therapeutic applications.

Case Studies

Research has shown that compounds structurally similar to this compound exhibit significant biological activities:

  • Antiproliferative Effects : Studies on derivatives of pyrrolidine compounds have demonstrated their ability to inhibit cell proliferation in cancer cell lines such as HeLa cells. These compounds often disrupt microtubule dynamics and spindle morphology, leading to mitotic delay and cell death .
  • Stimulant Properties : Similar compounds have been noted for their stimulant effects, which may be attributed to their interaction with neurotransmitter systems.

Binding Affinity

The binding affinity of this compound to various receptors remains to be fully characterized. However, studies suggest that modifications in the structure can lead to varying degrees of potency and selectivity against specific receptor targets .

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key structural features and biological activities:

Compound Name Structural Features Biological Activity
N,N-DimethylphenethylamineDimethyl substitution on phenethylamineCommonly studied for stimulant effects
4-Methyl-N-pyrrolidinobutiophenoneContains a butyrophenone structureKnown for psychoactive properties
α-PyrrolidinobutiophenonePyrrolidine ring linked to butyrophenoneNotable for stimulant and addictive potential
N-(3-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amineSimilar benzyl structure but with a single methylDiffering biological activity profile

This comparison highlights how this compound stands out due to its specific methyl substitutions and potential pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing n-(3,4-Dimethylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine, and what are common pitfalls?

  • Methodology : The compound can be synthesized via quaternization reactions using benzyl bromide derivatives. For example, squaramide-containing bifunctional phase-transfer catalysts (Bif-PTCs) are prepared by coupling mono-esters of squaramide with 2-(pyrrolidin-1-yl)ethan-1-amine, followed by quaternization .
  • Pitfalls : Side reactions such as S-alkylation may occur during quaternization; Boc-protection strategies are recommended to mitigate this .
  • Validation : Confirm product purity via NMR and HRMS, as demonstrated in analogous syntheses of benzimidazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Primary Techniques :

  • ¹H/¹³C NMR : To confirm the presence of pyrrolidine protons (δ ~2.5–3.5 ppm) and dimethylbenzyl aromatic protons (δ ~6.5–7.5 ppm) .
  • HRMS : To verify molecular weight (e.g., calculated for C₁₅H₂₄N₂: 232.19 g/mol).
    • Contradictions : Discrepancies in integration ratios (e.g., overlapping signals) may require advanced methods like 2D NMR (COSY, HSQC) or comparison with synthetic intermediates .

Q. What preliminary biological assays are recommended to evaluate its pharmacological activity?

  • Screening : Use competitive binding assays (e.g., radioligand displacement) to assess affinity for opioid receptors, given structural similarities to metonitazene and etonitazepyne, which are µ-opioid receptor agonists .
  • Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with opioid receptors to confirm agonism/antagonism .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s receptor-binding affinity?

  • Approach :

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of µ-opioid receptors (PDB: 6DDF) to identify key interactions (e.g., hydrogen bonding with Tyr₁₄₈, π-π stacking with Trp₂₉₃) .

Use molecular dynamics simulations to assess stability of ligand-receptor complexes over 100-ns trajectories.

  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from radioligand assays .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

  • Case Study : Analogs with larger substituents (e.g., cyclohexyl vs. pyrrolidine) show reduced receptor affinity despite similar hydrophobicity.
  • Resolution :

  • Steric Analysis : Use X-ray crystallography or cryo-EM to map steric clashes in receptor binding pockets.
  • Free-Wilson Analysis : Deconstruct contributions of substituents to activity .

Q. How can dendritic nanostructures incorporating this compound enhance targeted drug delivery?

  • Design : Functionalize amphiphilic dendrons with the compound at the core (e.g., pyrene for fluorescence tracking) and cyclic ammonium groups on the surface to form micelles .
  • Application : Test cellular uptake in vitro using macrophage-like THP-1 cells, leveraging the compound’s potential immunomodulatory properties .

Methodological Considerations Table

Research AspectKey TechniquesCommon ChallengesReferences
Synthesis Quaternization, Boc-protectionS-alkylation side reactions
Characterization NMR, HRMSSignal overlap in aromatic regions
Biological Screening Radioligand assays, cAMP assaysOff-target receptor interactions
Computational Modeling Docking, MD simulationsForce field parameterization

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